molecular formula C21H23NO2S B15005857 2-Methyl-4-(4-phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

2-Methyl-4-(4-phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

Cat. No.: B15005857
M. Wt: 353.5 g/mol
InChI Key: GUESMEZHBBRROU-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-phenoxyphenyl)-1-thia-4-azaspiro[45]decan-3-one is a complex organic compound characterized by its unique spirocyclic structure This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a cyclohexanone derivative, under acidic or basic conditions.

    Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a phenoxyphenyl halide reacts with the spirocyclic intermediate.

    Functional Group Modifications: Further functional group modifications, such as methylation and thiolation, are carried out to achieve the final structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Phenoxyphenyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted spirocyclic compounds.

Scientific Research Applications

2-Methyl-4-(4-phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(4-phenoxyphenyl)-1-thia-4-azaspiro[45]decan-3-one stands out due to its unique combination of a thia-azaspiro ring system and phenoxyphenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H23NO2S

Molecular Weight

353.5 g/mol

IUPAC Name

2-methyl-4-(4-phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C21H23NO2S/c1-16-20(23)22(21(25-16)14-6-3-7-15-21)17-10-12-19(13-11-17)24-18-8-4-2-5-9-18/h2,4-5,8-13,16H,3,6-7,14-15H2,1H3

InChI Key

GUESMEZHBBRROU-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2(S1)CCCCC2)C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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